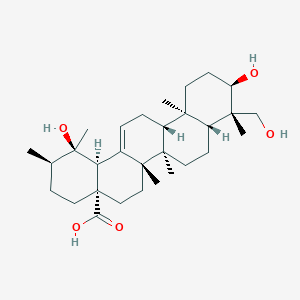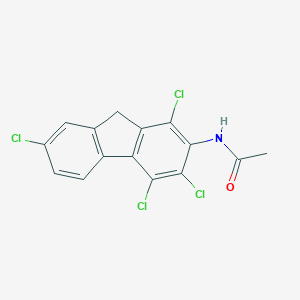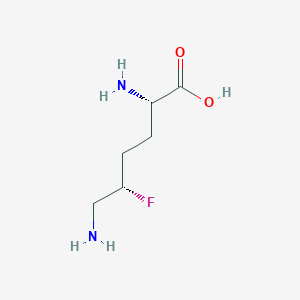![molecular formula C28H43O4P B157804 Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate CAS No. 1758-45-8](/img/structure/B157804.png)
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate, also known as Cyphos IL 104, is a phosphonium-based ionic liquid that has gained significant attention in the field of chemistry due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is not fully understood. However, it is believed that the ionic liquid interacts with the reactants or substrates, altering their chemical properties and facilitating the reaction. The unique properties of the ionic liquid, such as its low vapor pressure and high thermal stability, make it an ideal catalyst in various chemical reactions.
Biochemische Und Physiologische Effekte
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the ionic liquid may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is its versatility in various chemical reactions. It can be used as a catalyst, solvent, or surfactant, making it a valuable tool in the laboratory. The ionic liquid is also stable at high temperatures and does not evaporate, making it a safer alternative to traditional solvents.
However, the limitations of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate include its cost and potential toxicity. The synthesis process is relatively expensive, and the substance may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Zukünftige Richtungen
There are several future directions for the study of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the ionic liquid's potential applications in the pharmaceutical industry. The substance may have valuable properties for drug delivery or as a solvent for drug synthesis. Additionally, the study of the substance's toxic effects on aquatic organisms and the development of safer disposal methods is an important area of research.
Synthesemethoden
The synthesis of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate involves the reaction between triphenylphosphine and 1,1,3,3-tetramethylbutyl bromide. The resulting product is then treated with hydrogen phosphate to form the desired ionic liquid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has been extensively studied for its application in various fields of science. It has been used as a catalyst in organic reactions, as a solvent in chemical synthesis, and as a surfactant in emulsion polymerization. The ionic liquid has also been used in the separation of rare earth metals, extraction of heavy metals from wastewater, and as a lubricant additive.
Eigenschaften
CAS-Nummer |
1758-45-8 |
|---|---|
Produktname |
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate |
Molekularformel |
C28H43O4P |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3,(H,29,30) |
InChI-Schlüssel |
CJMDDRXHXPXLMJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Andere CAS-Nummern |
1758-45-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



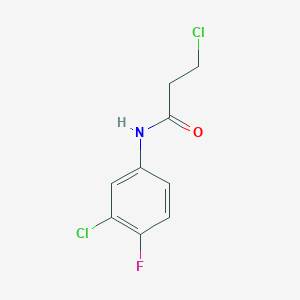
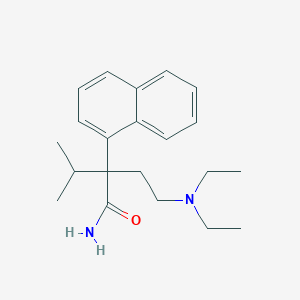
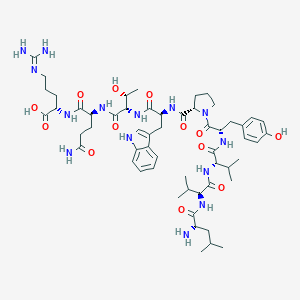
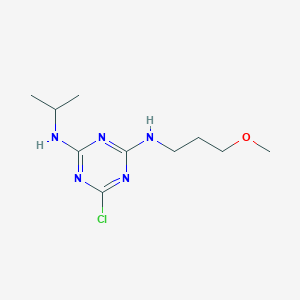
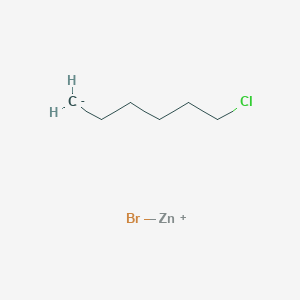
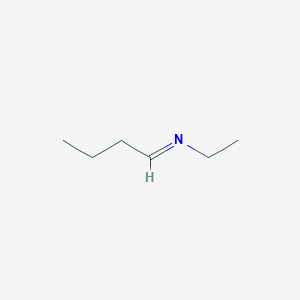
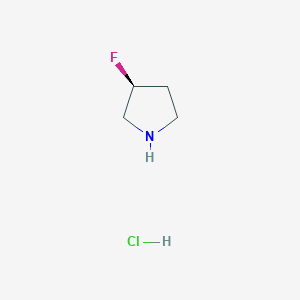
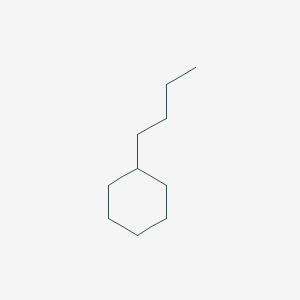
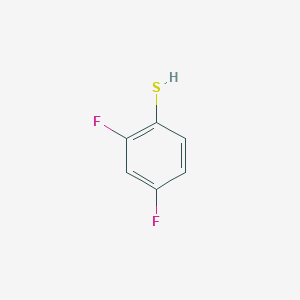
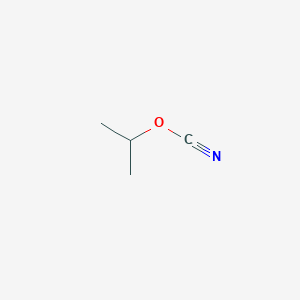
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
